molecular formula C8H15NS B009017 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole CAS No. 102199-23-5

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole

Cat. No.: B009017
CAS No.: 102199-23-5
M. Wt: 157.28 g/mol
InChI Key: HHQSUSGDCHSDTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-propan-2-yl-4H-1,3-thiazole (CAS 32899-85-7) is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound features a partially saturated 4H-1,3-thiazole core, a versatile heterocyclic scaffold recognized for its broad bioactivity profile. The molecular structure incorporates a thiazoline ring system with two methyl groups at the 5-position and an isopropyl substituent at the 2-position, creating a stable framework for chemical modification and structure-activity relationship studies. Research Applications and Value: Medicinal Chemistry Building Block: The 1,3-thiazole nucleus is a privileged structure in drug discovery, present in numerous FDA-approved therapeutics across diverse classes including antibiotics (aztreonam, sulfathiazole), antifungals, antivirals, and kinase inhibitors. This compound serves as a key synthetic intermediate for developing novel bioactive molecules targeting various pathological conditions. Synthetic Intermediate: This chemical serves as a precursor in complex synthetic pathways. It has been utilized in the synthesis of phosphorus-containing compounds such as 4-diethoxyphosphoryl-5,5-dimethyl-2-propan-2-yl-1,3-thiazolidine, demonstrating its versatility in constructing molecular hybrids with potential biological activity. Structure-Activity Relationship (SAR) Studies: The defined stereochemistry and substitution pattern provide an excellent template for probing pharmacophore requirements in hit-to-lead optimization campaigns, particularly for targets known to interact with thiazole-containing ligands. Physicochemical Properties: Molecular Formula: C8H15NS Molecular Weight: 157.28 g/mol Boiling Point: 37-38 °C at 1 Torr Density: 1.02±0.1 g/cm³ (Predicted) pKa: 6.29±0.60 (Predicted) Handling and Storage: Store in a cool, dry place in tightly sealed containers, protected from heat and light. Use appropriate personal protective equipment and handle in a well-ventilated environment. Quality Assurance: Our product is synthesized to high purity standards, with structural confirmation via spectral analysis (NMR, MS) to ensure consistency and reliability for research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-6(2)7-9-5-8(3,4)10-7/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQSUSGDCHSDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NCC(S1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of α-Bromoacyl Intermediate

The α-bromoacyl intermediate can be prepared via bromination of 3,3-dimethyl-2-oxopropane (dimethyl ketone analog) using bromine in acetic acid. This yields 2-bromo-3,3-dimethylpropanoyl bromide, which reacts with aromatic amines to form substituted bromoacetophenones. For instance, 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (2 ) was synthesized via bromination of a precursor ketone. Adapting this, 3,3-dimethyl-2-bromoacetylpropanoyl bromide could serve as the key intermediate.

Thioamide Preparation

The isopropyl-substituted thioamide is synthesized by treating isopropylamine with carbon disulfide under basic conditions, followed by alkylation. For example, benzenecarbothioamide and thioureido acid were used in cyclocondensation reactions to form 2,5-disubstituted thiazoles.

Cyclocondensation Reaction

Reacting the α-bromoacyl derivative with the thioamide in acetic acid at 60°C facilitates cyclization. In a representative procedure, compound 2 reacted with thiocarbamide to form thiazole derivatives (3a–c ) in moderate yields. For the target compound, this step would involve:

2-bromo-3,3-dimethylpropanoyl bromide+isopropylthioamideAcOH, 60°CThis compound\text{2-bromo-3,3-dimethylpropanoyl bromide} + \text{isopropylthioamide} \xrightarrow{\text{AcOH, 60°C}} \text{this compound}

Key Parameters

  • Solvent: Acetic acid or dimethylformamide

  • Temperature: 60–100°C

  • Yield: 50–70% (estimated based on analogous reactions)

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency, particularly for thiazolo[5,4-d]thiazoles. While developed for bis-heterocyclic systems, this method can be adapted for monosubstituted thiazoles by modifying reagent stoichiometry.

Reaction Design

Dithiooxamide reacts with aldehydes under microwave conditions to form dihydrothiazolo-thiazoles, which are oxidized to aromatic derivatives. For this compound, the aldehyde component must introduce both the isopropyl and dimethyl groups.

Aldehyde Synthesis

4-Isopropyl-2,2-dimethylpentanal is proposed as a custom aldehyde. This can be synthesized via Grignard addition of isopropylmagnesium bromide to 2,2-dimethylpentanedial.

Microwave Cyclocondensation

The aldehyde reacts with dithiooxamide in dimethylformamide (DMF) under microwave irradiation (150°C, 30 min), followed by oxidation with selenium dioxide to aromatize the dihydrothiazole intermediate:

4-Isopropyl-2,2-dimethylpentanal+dithiooxamideMW, DMFDihydrothiazole intermediateSeO2This compound\text{4-Isopropyl-2,2-dimethylpentanal} + \text{dithiooxamide} \xrightarrow{\text{MW, DMF}} \text{Dihydrothiazole intermediate} \xrightarrow{\text{SeO}_2} \text{this compound}

Optimization Insights

  • Oxidant: Selenium dioxide preferred over chloroanil due to lower toxicity.

  • Yield: 60–80% (extrapolated from similar systems).

Sulfur Monochloride-Mediated Cyclization

Sulfur monochloride (S₂Cl₂) facilitates cyclization of aminoquinones to thiazole derivatives, as demonstrated in naphthoquinone-thiazole syntheses. This method can be repurposed by using a dimethyl-isopropyl-substituted aminoquinone precursor.

Precursor Synthesis

2-Amino-3,3-dimethyl-5-isopropyl-1,4-naphthoquinone is designed as the starting material. Synthesis involves Friedel–Crafts acylation of naphthoquinone with isopropyl chloride, followed by nitration and reduction to the amine.

Cyclization Protocol

Treating the aminoquinone with S₂Cl₂ and Hünig’s base in chlorobenzene induces cyclization:

2-Amino-3,3-dimethyl-5-isopropyl-1,4-naphthoquinoneS₂Cl2,DIPEAThis compound\text{2-Amino-3,3-dimethyl-5-isopropyl-1,4-naphthoquinone} \xrightarrow{\text{S₂Cl}_2, \text{DIPEA}} \text{this compound}

Reaction Conditions

  • Temperature: −30°C to reflux

  • Catalyst: N-Ethyldiisopropylamine (DIPEA)

  • Yield: 40–55% (based on naphthoquinone-thiazole analogs).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
CyclocondensationAcidic, 60–100°C50–70%Well-established, scalableRequires toxic brominating agents
MicrowaveMW, 150°C, SeO₂60–80%Rapid, high efficiencyCustom aldehyde synthesis challenging
S₂Cl₂ CyclizationLow temp to reflux40–55%Applicable to complex substituentsLow yield, harsh conditions

Mechanistic Considerations

Cyclocondensation Pathway

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-bromo carbonyl carbon, followed by dehydrohalogenation to form the thiazole ring. Steric hindrance from the geminal dimethyl group may slow nucleophilic attack, necessitating elevated temperatures.

Microwave Aromatization

Selenium dioxide oxidizes the dihydrothiazole’s C–N single bond to a double bond via a radical mechanism. The dimethyl groups stabilize the transition state, enhancing reaction efficiency.

Sulfur Monochloride Cyclization

S₂Cl₂ acts as a sulfur donor, facilitating ring closure through electrophilic sulfur insertion . The isopropyl group’s electron-donating effect accelerates quinone activation.

Chemical Reactions Analysis

2.2. Cyclization of Thiosemicarbazones

Thiosemicarbazones, prepared from ketones (e.g., acetophenone) and thiosemicarbazide, undergo cyclization with phenacyl bromide to form thiazole derivatives. For 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole:

  • Thiosemicarbazone formation : Condensation of 4-hydroxyacetophenone with thiosemicarbazide under acidic conditions .
  • Cyclization : Reaction with phenacyl bromide in sodium acetate, followed by reflux .

Key Data :

StepReagentsConditionsYield
1ThiosemicarbazideAcid catalyst85%
2Phenacyl bromideSodium acetate, reflux78%

2.3. Intramolecular Cyclization

For substituted thiazoles, intramolecular cyclization using dehydrating agents (e.g., polyphosphoric acid) is effective. This method allows formation of fused ring systems .

3.1. Nucleophilic Substitution

The thiazole ring’s sulfur atom facilitates nucleophilic substitution at the 2-position. For example:

  • Reaction with chloroacetaldehyde : Forms 2-aminothiazole derivatives under reflux conditions .
  • Reaction with isocyanates : Produces carboxamides and carbothioamides .

Reactivity Data :

Reaction TypeReactantProductYield
Nucleophilic substitutionChloroacetaldehyde2-Aminothiazole80%
CondensationIsocyanateCarbothioamide65%

3.2. Electrophilic Aromatic Substitution

The aromatic ring of the thiazole undergoes electrophilic substitution at the 4- and 5-positions. For example:

  • Acylation : Reaction with acid chlorides (e.g., acetyl chloride) forms N-acylated derivatives .
  • Alkylation : Reaction with alkyl halides under basic conditions .

Electrophilic Substitution Example :

  • Reagent : Acetyl chloride.
  • Conditions : Triethylamine, dioxane.
  • Product : N-Acetyl-5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole.

4.1. Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) : 12.5 µg/mL against Staphylococcus aureus .

4.2. Anticancer Activity

In vitro studies demonstrate cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines. For instance:

  • IC50 : 23.30 µM against A549 cells .

Scientific Research Applications

Chemical Properties and Structure

Medicinal Chemistry

5,5-Dimethyl-2-propan-2-yl-4H-1,3-thiazole exhibits notable biological activities, including:

  • Antimicrobial Activity: It has demonstrated effectiveness against multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa, making it a candidate for treating complex infections when conventional treatments fail .
  • Anticancer Potential: Recent studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) with minimal cytotoxicity to normal cells. This suggests its potential as a therapeutic agent in oncology .

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Dyes and Pigments: Its chemical structure allows it to be a precursor in synthesizing various dyes used in textiles and plastics.
  • Biocides: The compound's antimicrobial properties make it suitable for developing biocides that prevent microbial growth in various applications .

Chemical Synthesis

As a building block in organic synthesis, this compound is employed to create more complex thiazole derivatives. Its ability to undergo oxidation and reduction reactions enables the formation of sulfoxides and thiazolidines, respectively.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) that were significantly lower than those of established antibiotics like ciprofloxacin. This finding underscores its potential as an alternative treatment option for resistant infections .

Case Study 2: Anticancer Activity

Research involving the synthesis of novel thiazole derivatives demonstrated their antiproliferative effects on breast cancer cells. Among these derivatives, one showed IC50 values comparable to standard chemotherapeutic agents but with reduced toxicity towards non-cancerous cells. This highlights the therapeutic promise of thiazole compounds in cancer treatment .

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole involves its interaction with various molecular targets. The thiazole ring’s aromaticity and electron density allow it to participate in binding interactions with enzymes and receptors, leading to its biological effects. The specific pathways and targets depend on the particular application and the derivative of the compound being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole and other thiazole derivatives:

Compound Name Substituents Key Structural Features Biological/Chemical Implications
This compound 2-isopropyl, 5,5-dimethyl High steric hindrance, hydrophobic Enhanced stability, potential for unique binding interactions
2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-1-phenylethanone 2-sulfanyl, phenyl group Sulfur linkage, aromatic substituent Altered reactivity (e.g., nucleophilic substitutions)
4-Methylthiazole Derivative 4-methyl Simple substituent, low steric hindrance Basic antimicrobial activity
4-(3-Bromo-2-methylpropyl)-2-methyl-1,3-thiazole 4-bromo-2-methylpropyl, 2-methyl Bromine substituent, branched alkyl Increased electrophilicity, potential for cross-coupling reactions
4-(4-Methylsulfonylphenyl)-2-phenyl-1,3-thiazole 4-methylsulfonylphenyl, 2-phenyl Electron-withdrawing group, aromatic Enhanced solubility, potential enzyme inhibition
Methyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate 5-isopropyl, ester, benzothiazole Complex substituents, hybrid structure Multifunctional pharmacophore for drug design

Steric and Electronic Effects

  • Steric Hindrance : The 5,5-dimethyl groups in the target compound create significant steric hindrance, reducing accessibility to reactive sites compared to simpler derivatives like 4-methylthiazole. This contrasts with 4-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole, where a bulky bromoalkyl group similarly restricts reactivity but introduces electrophilic character .
  • This differs from sulfonyl- or nitro-substituted thiazoles (e.g., 4-(4-methylsulfonylphenyl)-2-phenyl-1,3-thiazole), where polar groups increase solubility but reduce lipid bilayer penetration .

Chemical Reactivity

  • Substitution Reactions : The isopropyl group’s electron-donating nature may stabilize the thiazole ring against electrophilic attacks, whereas bromine or nitro substituents in analogs (e.g., 4-(3-bromo-2-methylpropyl)-2-methyl-1,3-thiazole) facilitate nucleophilic substitutions or reductions .
  • Oxidation Stability : The dimethyl groups at the 5-position likely enhance oxidative stability compared to thiosemicarbazone derivatives, which contain labile sulfur-nitrogen bonds .

Biological Activity

Overview

5,5-Dimethyl-2-propan-2-yl-4H-1,3-thiazole is a heterocyclic compound characterized by a thiazole ring, which consists of carbon, sulfur, and nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections will explore the biological activity of this compound based on various studies and research findings.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC8H15NS
CAS Number102199-23-5
StructureThiazole Structure

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazole ring's electron density allows it to participate in binding interactions with enzymes and receptors, influencing several biochemical pathways. This mechanism underlies its antimicrobial and potential anticancer effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens:

  • Bacterial Activity :
    • It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with some derivatives exhibiting activity against drug-resistant strains .
    • A study reported that thiazole derivatives had inhibition zones (IZ) of up to 20 mm against E. coli and Bacillus subtilis .
  • Fungal Activity :
    • The compound also displays antifungal properties, particularly against drug-resistant strains of Candida, where it demonstrated improved efficacy compared to standard treatments like fluconazole .

Study 1: Antimicrobial Evaluation

A study published in 2023 evaluated a series of thiazole derivatives for their antimicrobial activity. Compounds derived from this compound showed promising results against both bacterial and fungal pathogens. Notably, some derivatives demonstrated broad-spectrum activity against resistant strains .

Study 2: Anticancer Potential

Another research effort investigated the anticancer properties of thiazole derivatives. Compounds synthesized from this compound were tested against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM for certain analogues . The presence of specific substituents on the thiazole ring was linked to enhanced activity.

Comparative Analysis

The biological activity of this compound can be compared to other thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer Activity
5,5-Dimethyl-2-propan-2-yl-4H-thiazole Effective against S. aureus, C. albicansSignificant cytotoxicity
Thiazole Derivative A Moderate activityLow cytotoxicity
Thiazole Derivative B High activityModerate cytotoxicity

Q & A

Q. How can the synthesis of 5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves varying reaction conditions such as solvent polarity, temperature, and catalyst choice. For example, refluxing in ethanol or toluene with sodium hydride as a base (commonly used in heterocyclic synthesis) can enhance reaction efficiency . Purification techniques like recrystallization (e.g., using DMF–EtOH mixtures) and column chromatography are critical for achieving >95% purity. Elemental analysis and spectroscopic methods (NMR, IR) should validate intermediate and final product structures .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Key for identifying proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C=S stretch at ~1100 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .
    Cross-referencing with computational data (e.g., PubChem-derived SMILES) ensures structural accuracy .

Q. How can researchers determine the physicochemical properties of this compound, such as solubility and thermal stability?

  • Methodological Answer :
  • Solubility : Test in solvents of varying polarity (water, ethanol, DMSO) via gravimetric analysis .
  • Melting Point : Use differential scanning calorimetry (DSC) or capillary methods .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under controlled atmospheres .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological activity of this compound?

  • Methodological Answer :
  • Target Selection : Use databases like PDB to identify relevant enzymes (e.g., 14-α-demethylase lanosterol, PDB 3LD6 for antifungal studies) .
  • Software Tools : Employ AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding energies and poses with known inhibitors. In vitro assays (e.g., MIC tests for antifungal activity) should follow to confirm predictions .

Q. What strategies resolve contradictions in synthetic yield data under varying reaction conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent, temperature, catalyst ratio) .
  • Statistical Analysis : Apply ANOVA to identify significant factors affecting yield .
  • Mechanistic Studies : Probe reaction intermediates via LC-MS or in situ IR to uncover side reactions .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodological Answer :
  • Derivative Synthesis : Introduce substituents (e.g., halogens, aryl groups) at the thiazole or isopropyl positions .
  • Biological Screening : Test derivatives against target assays (e.g., antimicrobial, anticancer).
  • Data Modeling : Use QSAR software (e.g., MOE) to correlate structural features (logP, steric effects) with activity .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics .
  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to its target .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for this compound Derivatives

Reaction StepSolventCatalystTemperatureYield (%)Reference
CyclizationEthanolH₂SO₄Reflux65–75
PurificationDMF–EtOH (1:1)RT95% purity

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H-NMR (CDCl₃)δ 1.35 (s, 6H, CH₃), 2.85 (m, 1H, CH)
IR (KBr)1105 cm⁻¹ (C=S stretch)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole
Reactant of Route 2
5,5-dimethyl-2-propan-2-yl-4H-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.